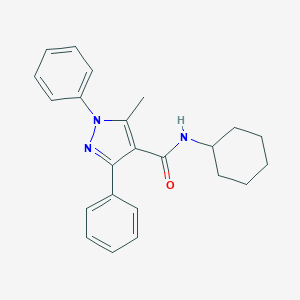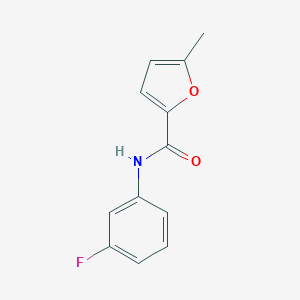
2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOM-BIPHEM, and it is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of DMOM-BIPHEM is not fully understood. However, it is believed that DMOM-BIPHEM acts as a charge transport material in organic semiconductors. DMOM-BIPHEM has a high electron affinity and low ionization potential, which makes it an excellent candidate for use in organic semiconductors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DMOM-BIPHEM. However, it is believed that DMOM-BIPHEM is non-toxic and has low cytotoxicity. Therefore, it has potential applications in biomedical fields such as drug delivery and bioimaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOM-BIPHEM has several advantages for lab experiments. It is easy to synthesize and has a high yield. DMOM-BIPHEM is also stable under normal laboratory conditions. However, DMOM-BIPHEM has some limitations. It has limited solubility in common organic solvents, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for DMOM-BIPHEM research. One potential direction is the development of new organic semiconductors using DMOM-BIPHEM as a building block. Another potential direction is the use of DMOM-BIPHEM in biomedical applications such as drug delivery and bioimaging. Additionally, further research is needed to fully understand the mechanism of action of DMOM-BIPHEM and its potential applications in various fields.
Conclusion:
In conclusion, DMOM-BIPHEM is a chemical compound that has potential applications in various fields such as organic electronics, optoelectronics, and material science. DMOM-BIPHEM is synthesized through a series of chemical reactions and has a high yield. DMOM-BIPHEM is believed to act as a charge transport material in organic semiconductors. DMOM-BIPHEM has limited solubility in common organic solvents, which can make it challenging to work with in some experiments. However, DMOM-BIPHEM has several advantages for lab experiments, including its stability under normal laboratory conditions. Future research directions for DMOM-BIPHEM include the development of new organic semiconductors and the use of DMOM-BIPHEM in biomedical applications.
Métodos De Síntesis
DMOM-BIPHEM is synthesized through a series of chemical reactions. The first step is the reaction between 2-bromo-4,4-dimethyl-2-oxazoline and 3-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction forms 2-(4,4-dimethyl-2-oxazolin-2-yl)-3-methoxyphenylboronic acid. The second step is the reaction between 2-(4,4-dimethyl-2-oxazolin-2-yl)-3-methoxyphenylboronic acid and 4-bromo-1-bromo-methylbenzene in the presence of a palladium catalyst. This reaction forms DMOM-BIPHEM.
Aplicaciones Científicas De Investigación
DMOM-BIPHEM has potential applications in various fields such as organic electronics, optoelectronics, and material science. DMOM-BIPHEM is used as a building block for the synthesis of organic semiconductors. These organic semiconductors have potential applications in organic light-emitting diodes, organic field-effect transistors, and organic solar cells.
Propiedades
Nombre del producto |
2-(4,4-Dimethyl-2-oxazolin-2-yl)-3-methoxy-1,1'-biphenyl |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-(2-methoxy-6-phenylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NO2/c1-18(2)12-21-17(19-18)16-14(10-7-11-15(16)20-3)13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 |
Clave InChI |
KWSXXNUPDKKSLY-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=C(C=CC=C2OC)C3=CC=CC=C3)C |
SMILES canónico |
CC1(COC(=N1)C2=C(C=CC=C2OC)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)

![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)
